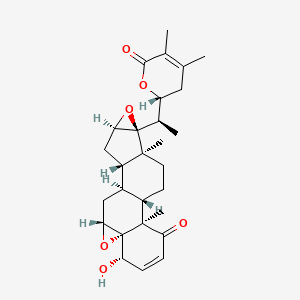

Tubocapsanolide A

Description

Properties

Molecular Formula |

C28H36O6 |

|---|---|

Molecular Weight |

468.6 g/mol |

IUPAC Name |

(1S,2R,6S,7R,9R,11S,12S,14R,16S,17S)-16-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-hydroxy-2,17-dimethyl-8,15-dioxahexacyclo[9.8.0.02,7.07,9.012,17.014,16]nonadec-4-en-3-one |

InChI |

InChI=1S/C28H36O6/c1-13-10-19(32-24(31)14(13)2)15(3)27-23(33-27)12-18-16-11-22-28(34-22)21(30)7-6-20(29)26(28,5)17(16)8-9-25(18,27)4/h6-7,15-19,21-23,30H,8-12H2,1-5H3/t15-,16-,17+,18+,19-,21+,22-,23-,25+,26+,27-,28-/m1/s1 |

InChI Key |

RQGXOMVMGPVOQK-KAUDDYPASA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]23[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]6[C@]7([C@@]5(C(=O)C=C[C@@H]7O)C)O6)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C23C(O2)CC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C)C |

Synonyms |

tubocapsanolide A |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Mechanism of Action

Tubocapsanolide A exhibits significant antiproliferative effects on various cancer cell lines, including human lung cancer cells (A549, H358, H226). The compound induces G1 phase cell cycle arrest through the up-regulation of cyclins E, p21, and p27 while down-regulating Skp2, a protein that mediates the degradation of p21 and p27. This modulation suggests that this compound may be effective in treating cancers characterized by Skp2 overexpression .

Case Studies

- Lung Cancer : In vitro studies demonstrated that this compound inhibited the proliferation of lung cancer cells by disrupting the Skp2-p21/p27 axis. This finding indicates its potential as a therapeutic agent for lung cancer management .

- Breast Cancer : The compound also inhibits Transforming Growth Factor-β signaling pathways in breast cancer cells, suggesting a role in preventing lymphatic metastasis .

Anti-inflammatory Applications

NLRP3 Inflammasome Inhibition

Recent research has identified this compound as a novel inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory diseases such as colitis. The compound directly binds to cysteine 514 of NLRP3, inhibiting its activation and subsequent IL-1β and IL-18 secretion from macrophages. In vivo studies further demonstrated that this compound significantly ameliorated DSS-induced colitis in mice models .

Broader Therapeutic Potential

Chronic Disease Management

Withanolides, including this compound, have been implicated in managing chronic inflammatory conditions due to their ability to modulate key signaling pathways such as NF-κB and JAK/STAT. These pathways are crucial in various diseases including arthritis, autoimmune disorders, and neurodegenerative diseases .

Summary of Key Findings

Preparation Methods

Plant Material Selection and Pretreatment

The aerial parts of Tubocapsicum anomalum—particularly leaves, stems, and fruits—serve as primary sources for Tubocapsanolide A. Quantitative analyses reveal that leaves contain the highest concentration of withanolides (4.05 mg/g dry weight), followed by stems (2.87 mg/g) and fruits (1.18 mg/g). Roots exhibit negligible amounts, making them unsuitable for extraction. In industrial harvesting, stems are preferentially collected due to their higher biomass yield compared to leaves. Prior to extraction, plant materials are typically dried at 40°C for 48 hours and ground to a 60–80 mesh particle size to maximize surface area.

Solvent Extraction and Optimization

Initial isolation efforts employed methanol (MeOH) as the extraction solvent, but this led to structural modifications such as the formation of Tubocapsanolide MAP, a MeOH adduct with reduced bioactivity. To address this, ethanol-water mixtures have been adopted. Response Surface Methodology (RSM) using a Box-Behnken design identified optimal conditions for ultrasound-assisted extraction (UAE):

-

Solvent: 70% ethanol (v/v)

-

Liquid-solid ratio: 20:1 mL/g

-

Ultrasonic power: 250 W

-

Duration: 40 minutes

Under these parameters, UAE achieves a this compound yield of 1.18 ± 0.05 mg/g from stems, representing a 2.3-fold increase over traditional maceration methods.

Table 1: Comparative Yields of this compound Across Extraction Methods

| Method | Solvent | Yield (mg/g) | Time (h) |

|---|---|---|---|

| Maceration | 70% EtOH | 0.51 ± 0.03 | 24 |

| Soxhlet | 70% EtOH | 0.89 ± 0.07 | 6 |

| Ultrasound-assisted | 70% EtOH | 1.18 ± 0.05 | 0.67 |

Post-Extraction Processing

Crude extracts are concentrated under reduced pressure at 45°C and defatted using petroleum ether. Fractionation typically involves column chromatography over silica gel (200–300 mesh) with gradient elution of CH2Cl2-MeOH (95:5 to 70:30). Final purification is achieved via preparative HPLC (Agilent ZORBAX SB-C18 column, 5 μm, 9.4 × 250 mm) with methanol-water (75:25) at 3 mL/min.

Synthetic Approaches to this compound

Divergent Synthesis Strategy

Recent advances in organic synthesis enable the scalable production of this compound through a 16-step sequence starting from ergosterol. Key steps include:

-

Epoxidation: Selective epoxidation at C5-C6 using meta-chloroperbenzoic acid (mCPBA) in CH2Cl2 (0°C, 12 h, 92% yield).

-

Photooxygenation: Singlet oxygen-mediated [4+2] cycloaddition at C22-C26, forming the δ-lactone core.

-

Allylic Hydroperoxide Rearrangement: BF3·OEt2-catalyzed rearrangement at -20°C to establish the C23 stereocenter (78% yield).

This route achieves a total yield of 6.4% and permits gram-scale production, addressing supply limitations posed by plant extraction.

Late-Stage Functionalization

The α,β-unsaturated ketone in ring A, critical for anti-TNBC activity, is introduced via Jones oxidation at C1-C2 (CrO3/H2SO4/acetone, 0°C, 2 h). Computational modeling (DFT at the B3LYP/6-31G* level) guides regioselective hydroxylation at C27 using Sharpless asymmetric dihydroxylation (AD-mix β, 89% ee).

Analytical and Quality Control Methods

Structural Characterization

Q & A

Q. What structural features distinguish Tubocapsanolide A from other withanolides, and how are these validated experimentally?

this compound is characterized by a unique epoxy ring formation between C16 and C17, differentiating it from analogs like tubocapsanolide D. Structural validation relies on NMR spectroscopy (e.g., δC shifts at C16 and C17) and HRESIMS to confirm molecular formulas and substituents like chlorine at C6 . Comparative analysis with known withanolides and X-ray crystallography (if available) further corroborates structural assignments.

Q. What experimental methodologies are used to assess this compound’s antiproliferative activity in cancer cell lines?

Standard protocols involve cell viability assays (e.g., MTT or SRB) across multiple cancer cell lines (e.g., lung, breast, liver). Dose-response curves are generated to calculate IC50 values, with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility. Mechanistic studies may include Western blotting to evaluate Skp2 protein suppression, as reported in lung cancer models .

Q. How is this compound isolated from natural sources, and what challenges arise during purification?

Isolation typically employs ultrasound-assisted extraction (UAE) with ethanol/water solvents, optimized via response surface methodology (RSM) for parameters like temperature (50°C) and extraction time (40 minutes). Challenges include co-elution of structurally similar withanolides, requiring preparative HPLC with C18 columns and gradient elution for resolution .

Advanced Research Questions

Q. How can synthetic routes address the stereochemical challenges in this compound’s C16–C17 epoxy ring formation?

A divergent synthesis strategy using intermediate oxidation (e.g., SeO2 in dioxane at 60°C) enables stereospecific C17 allylic oxidation. Subsequent hydrogenation (e.g., PtO2 under H2) and deprotection steps achieve the desired epoxy configuration. Key challenges include minimizing diastereomer formation (e.g., 2:1 ratio observed in hydrogenation) and optimizing reaction yields (e.g., 76% for oxidation steps) .

Q. What analytical approaches resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data (e.g., unexpected δC shifts) require multi-technique validation :

Q. How can computational modeling enhance the design of this compound analogs with improved bioactivity?

Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to Skp2 or other targets. QSAR models correlate structural modifications (e.g., C6 substituents) with antiproliferative activity. For example, introducing electron-withdrawing groups at C6 may enhance target engagement, guided by DFT calculations of electronic properties .

Q. What strategies optimize this compound’s stability in pharmacokinetic studies?

- Lyophilization to prevent hydrolysis of the epoxy ring.

- Encapsulation in nanoliposomes or cyclodextrins to enhance solubility.

- LC-MS/MS protocols for quantifying plasma concentrations, validated under GLP guidelines .

Methodological Considerations

Q. How should researchers design dose-response experiments to avoid false positives in this compound studies?

Q. What criteria define rigorous replication of this compound’s reported bioactivity?

Replication requires:

- Identical cell culture conditions (e.g., media, passage number).

- Batch-to-batch compound consistency verified via HPLC purity (>95%).

- Independent validation by a third-party lab, as recommended in NIH guidelines .

Data Presentation and Publishing Standards

Q. How should spectral data for novel this compound analogs be documented to meet journal requirements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.